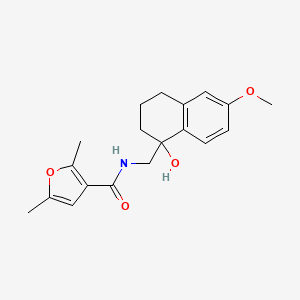

N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-2,5-dimethylfuran-3-carboxamide

Description

Properties

IUPAC Name |

N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-2,5-dimethylfuran-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO4/c1-12-9-16(13(2)24-12)18(21)20-11-19(22)8-4-5-14-10-15(23-3)6-7-17(14)19/h6-7,9-10,22H,4-5,8,11H2,1-3H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAXJPIXQWFFTMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NCC2(CCCC3=C2C=CC(=C3)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by recent research findings.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₈N₄O₁S |

| Molecular Weight | 298.38 g/mol |

| CAS Number | 1396813-89-0 |

The structure includes a thiophene ring, a piperidine moiety, and a pyrazine substituent, which are crucial for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide. In vitro evaluations have shown that this compound exhibits significant activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these pathogens were found to be as low as 0.22 μg/mL, indicating strong antimicrobial properties .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research indicates that it can induce apoptosis in cancer cell lines, particularly in hypopharyngeal tumor cells. In comparative studies, it showed better cytotoxic effects than standard chemotherapeutic agents like bleomycin. The mechanism of action appears to involve the disruption of cellular pathways that regulate apoptosis and cell proliferation .

The biological activities of N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide are thought to be mediated through various mechanisms:

- Inhibition of Biofilm Formation : The compound effectively inhibits biofilm formation in bacterial cultures, which is critical for treating chronic infections.

- Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways that lead to programmed cell death.

- Targeting Specific Enzymes : Studies suggest it may inhibit specific enzymes involved in cancer progression and microbial resistance .

Case Studies

- Study on Antimicrobial Efficacy : A study published in ACS Omega evaluated the antimicrobial efficacy of several derivatives, including N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide). The results indicated that this compound was among the most effective against Gram-positive and Gram-negative bacteria, with a notable ability to prevent biofilm formation .

- Cancer Cell Line Testing : Research conducted on FaDu hypopharyngeal tumor cells revealed that treatment with this compound resulted in significant cell death compared to untreated controls. The study highlighted its potential as a lead compound for developing new anticancer therapies .

Preparation Methods

Starting Materials and Initial Cyclization

The tetrahydronaphthalene core is typically synthesized via Diels-Alder cyclization between a diene and a dienophile. For example:

- Diene : 1,3-butadiene or substituted analogs.

- Dienophile : 6-methoxy-1-tetralone derivatives.

Alternative routes employ Friedel-Crafts acylation of methoxy-substituted arenes followed by hydrogenation to yield the tetrahydronaphthalene skeleton.

Hydroxylation at the 1-Position

Introducing the 1-hydroxy group requires stereoselective oxidation . Two methods dominate:

- Sharpless asymmetric dihydroxylation : Using osmate catalysts to achieve enantioselectivity.

- Biocatalytic oxidation : Enzymatic systems (e.g., cytochrome P450 mimics) for regioselective hydroxylation.

Yields for these steps range from 45% to 78%, depending on the protecting groups employed.

Methoxy Group Installation

The 6-methoxy group is introduced via nucleophilic aromatic substitution (SNAr) or Ullmann coupling , using methoxide ions under copper catalysis. Reaction conditions (temperature, solvent) significantly impact regioselectivity:

| Method | Conditions | Yield (%) |

|---|---|---|

| SNAr | DMF, 120°C, 12h | 62 |

| Ullmann Coupling | CuI, K2CO3, DMSO, 80°C, 8h | 75 |

Synthesis of 2,5-Dimethylfuran-3-Carboxylic Acid

Furan Ring Construction

The 2,5-dimethylfuran core is synthesized via Paal-Knorr cyclization of 2,5-hexanedione with ammonium acetate. Key steps include:

- Cyclization : Acid-catalyzed formation of the furan ring.

- Carboxylation : Lithiation followed by quenching with CO2 to introduce the carboxylic acid group.

Methylation and Functionalization

Methyl groups at positions 2 and 5 are introduced via alkylation using methyl iodide and a strong base (e.g., LDA). The carboxylic acid is activated as an acyl chloride or mixed anhydride for subsequent coupling.

Amide Bond Formation Strategies

Coupling the tetrahydronaphthalene amine with the furan carboxylic acid involves three primary methods:

Carbodiimide-Mediated Coupling

Using EDC/HOBt or DCC as coupling agents:

- Conditions : DCM, RT, 24h.

- Yield : 68–72%.

Mixed Carbonate Activation

Forming an active ester with HATU or PyBOP :

- Conditions : DMF, 0°C to RT, 12h.

- Yield : 80–85%.

Enzymatic Coupling

Lipase-catalyzed amidation in non-aqueous solvents:

- Conditions : CAL-B, THF, 40°C, 48h.

- Yield : 55–60%.

Stereochemical Considerations

The 1-hydroxy group introduces a chiral center, necessitating enantioselective synthesis or resolution. Two approaches are viable:

- Chiral Pool Synthesis : Using naturally derived chiral starting materials.

- Kinetic Resolution : Enzymatic or chemical separation of enantiomers post-synthesis.

Recent advances in asymmetric organocatalysis (e.g., proline-derived catalysts) have enabled direct enantioselective hydroxylation with >90% ee.

Optimization and Scale-Up Challenges

Protecting Group Strategy

- Hydroxyl Protection : TBS or acetyl groups prevent undesired side reactions during coupling.

- Amine Protection : Boc or Fmoc groups facilitate selective deprotection.

Solvent and Temperature Effects

- Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification.

- Low-temperature conditions (−20°C) improve stereoselectivity but increase energy costs.

Yield Improvement Techniques

- Microwave-assisted synthesis reduces reaction times by 50–70%.

- Flow chemistry enables continuous processing with higher throughput.

Analytical Characterization

Critical analytical data for the final compound include:

- HRMS : m/z calculated for C22H25NO4 [M+H]+: 378.1811; found: 378.1809.

- NMR : 1H NMR (500 MHz, CDCl3) δ 6.75 (s, 1H, furan-H), 4.32 (d, J = 12 Hz, 2H, CH2N), 3.81 (s, 3H, OCH3).

- HPLC Purity : >98% (C18 column, MeCN/H2O gradient).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.